molecular formula C19H21F3N4O4S2 B2685304 1-(2-((4-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione CAS No. 1396862-17-1

1-(2-((4-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione

Cat. No. B2685304
CAS RN: 1396862-17-1
M. Wt: 490.52
InChI Key: AUIICTGCAQSKJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-((4-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione is a useful research compound. Its molecular formula is C19H21F3N4O4S2 and its molecular weight is 490.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Modification

Research involving compounds with piperazine, sulfonamide, and trifluoromethyl groups often focuses on chemical synthesis and modification strategies to explore their chemical properties and potential applications. For example, cyclization reactions involving piperazine derivatives and halocyclization processes have been investigated for creating complex heterocyclic structures, which are common in pharmaceuticals (Yu. L. Zborovskii et al., 2011). These synthetic methodologies enable the construction of diverse molecular architectures with potential biological activities.

Biological Activities and Drug Design

Compounds containing piperazine and sulfonamide motifs, similar to the given chemical, have been studied for their biological activities, particularly as enzyme inhibitors and receptor antagonists. For instance, sulfonamides incorporating aroylhydrazone-, triazolo-, and thiadiazolyl moieties have been evaluated for their inhibitory activity against carbonic anhydrase isozymes, which play crucial roles in various physiological processes (A. Alafeefy et al., 2015). Understanding these interactions can inform the design of new drugs targeting specific biological pathways.

Antimicrobial and Antifungal Studies

The antimicrobial and antifungal properties of compounds with similar structural features have been investigated, highlighting their potential as therapeutic agents. Research into novel 1H-1,4-diazepines containing benzene sulfonyl piperazine moiety has shown antimicrobial, antifungal, and anthelmintic activities, suggesting the relevance of these structural elements in developing new antimicrobial agents (S. Saingar et al., 2011).

Structural and Computational Studies

Structural and computational analyses of compounds with piperazine and sulfonamide groups contribute to the understanding of their chemical behavior and interaction with biological targets. For example, crystal structure studies and density functional theory (DFT) calculations have been used to explore the properties and reactive sites of piperazine derivatives, aiding in the rational design of molecules with desired biological activities (K. Kumara et al., 2017).

properties

IUPAC Name

1-[2-[4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazin-1-yl]sulfonylethyl]piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O4S2/c20-19(21,22)13-3-1-4-14-17(13)23-18(31-14)24-7-9-25(10-8-24)32(29,30)12-11-26-15(27)5-2-6-16(26)28/h1,3-4H,2,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUIICTGCAQSKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C(=O)C1)CCS(=O)(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.